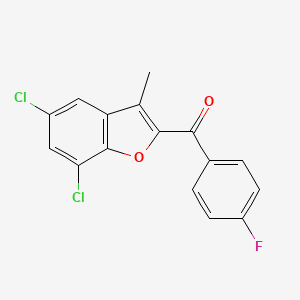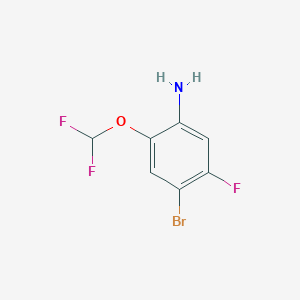
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 306979-05-5 . It has a molecular weight of 323.15 and its IUPAC name is (5,7-dichloro-3-methyl-1-benzofuran-2-yl) (4-fluorophenyl)methanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9Cl2FO2/c1-8-12-6-10 (17)7-13 (18)16 (12)21-15 (8)14 (20)9-2-4-11 (19)5-3-9/h2-7H,1H3 . This indicates that the compound has a benzofuran core with two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a 4-fluorophenyl methanone group attached to the benzofuran core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.15 . It is a solid in physical form .科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis, crystal structure, and theoretical studies of compounds with similar complex structures involving boric acid ester intermediates with benzene rings. Such studies typically involve detailed conformational and crystallographic analyses, employing techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are instrumental in confirming the structures of newly synthesized compounds and investigating their physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).
Antimicrobial Activity
Compounds with benzofuran derivatives have been prepared and assessed for antimicrobial activity, showcasing the potential of such structures in contributing to the development of new antimicrobial agents. The synthesis involves techniques like Knoevenagel condensation, with the structures characterized by various spectroscopic methods. The antimicrobial screening of these compounds highlights their relevance in addressing resistance issues and exploring new therapeutic avenues (Kenchappa et al., 2016).
Catalysis and Organic Synthesis
Research on catalyst- and solvent-free synthesis methods, including microwave-assisted processes, reflects the importance of such compounds in facilitating organic synthesis reactions. These studies not only contribute to the understanding of regioselective synthesis strategies but also open pathways to the development of environmentally friendly and efficient synthetic methodologies (Moreno-Fuquen et al., 2019).
Fluorescence and Photostability Enhancement
The synthesis of fluorinated fluorophores, including benzophenones and related compounds, demonstrates the role of such chemical structures in enhancing photostability and spectroscopic properties of fluorophores. This research paves the way for the development of novel fluorinated analogs with improved photophysical characteristics, useful in various applications such as bioimaging and material sciences (Woydziak et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYHVNCVJGLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/no-structure.png)
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)

![[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2882405.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2882409.png)
![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2882411.png)

![8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2882413.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882416.png)

![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2882421.png)